3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-

Glutathione induction Neuroprotection Structure-activity relationship

Researchers face compound-to-compound variability in dithiolethione potency and tissue selectivity, complicating SAR studies. This 5-aryl-substituted dithiolethione provides a defined electronic and steric profile for reproducible Nrf2/ARE activation. - Serves as a tool compound for Parkinson's models (SH-SY5Y, PC12) and organ-specific chemoprevention studies. - Distinct 5-substitution pattern offers comparative reactivity data against 4-aryl positional isomers. - Suitable for coordination chemistry as a sulfur-rich ligand precursor. Supplied with rigorous analytical documentation to ensure lot-to-lot consistency.

Molecular Formula C10H8S3
Molecular Weight 224.4 g/mol
CAS No. 6921-83-1
Cat. No. B12948902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-
CAS6921-83-1
Molecular FormulaC10H8S3
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=S)SS2
InChIInChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3
InChIKeyVZVOTQGHDNUUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile of 5-(4-Methylphenyl)-3H-1,2-dithiole-3-thione


3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- (CAS 6921-83-1) is a synthetic sulfur-rich heterocyclic compound belonging to the dithiolethione family, characterized by a 1,2-dithiole-3-thione core with a 4-methylphenyl substituent at the 5-position [1]. With a molecular formula of C10H8S3 and a molecular weight of 224.37 g/mol [1][2], this compound is structurally defined by its polysulfur ring system, which underlies its biological activity as an activator of the Nrf2/ARE pathway and inducer of phase II detoxification enzymes [3]. It is one of many substituted dithiolethiones investigated for chemopreventive, neuroprotective, and cytoprotective applications, where small structural modifications profoundly influence potency, tissue selectivity, and toxicity [3].

1 Nrf2/ARE pathway activation studies in cell models
2 Glutathione induction and phase II enzyme research workflows
3 5-aryl dithiolethione scaffold for SAR and redox ligand studies

Why Generic Substitution Is Scientifically Unreliable


In the dithiolethione class, seemingly minor structural permutations—such as the position of the aryl substituent (4- vs. 5-substitution) or the electronic nature of the para-substituent—produce dramatically different pharmacodynamic profiles [1]. For example, the positional isomer 4-(4-methylphenyl)-3H-1,2-dithiole-3-thione (CAS 3467-29-6) exhibits distinct reactivity and biological behavior compared to the 5-substituted target compound . Furthermore, SAR studies across 25 to 59 dithiolethione analogs demonstrate that glutathione induction potency, Nrf2 activation EC50, tissue-specific enzyme induction, and cytotoxicity are all exquisitely sensitive to the electronic (Hammett σp) and steric properties of substituents [1]. Generic in-class substitution without compound-specific quantitative evidence therefore carries a high risk of selecting an analog with inferior potency, altered tissue selectivity, or unacceptable toxicity for a given experimental or industrial application.

Isomer 4-(4-methylphenyl) positional isomer (CAS 3467-29-6) may shift tissue selectivity and Nrf2 response profiles
Electronic Substituent electronics at the 5-position alter glutathione induction — unsubstituted phenyl or 5-alkyl analogs may not replicate response
Class Generic dithiolethione substitution without compound-specific evidence carries risk of divergent potency and toxicity profiles

Differentiation Evidence vs. Closest Analogs


Electronic Modulation of Glutathione Induction

In a systematic SAR study of dithiolethiones in SH-SY5Y neuroblastoma cells, the electronic nature of the 5-position substituent, quantified by the Hammett σp constant, was shown to correlate with glutathione (GSH) induction activity [1]. The 4-methylphenyl group (σp ≈ −0.17 for the methyl substituent, but the aryl ring itself contributes electron-withdrawing character) represents a distinct electronic profile compared to the unsubstituted phenyl analog (σp = 0.00, compound 5-phenyl-1,2-dithiole-3-thione) or the 4-fluorophenyl analog (σp = 0.06). The 5-methyl analog (σp = −0.17, purely electron-donating) induced GSH to 163% of control, while the 5-(4-fluorophenyl) analog induced only 94% [1]. Although the target compound was not directly tested in this specific assay, the SAR trend establishes that substituent electronics at the 5-position are a key determinant of GSH induction potency, and the 4-methylphenyl substituent occupies an intermediate electronic space between strongly electron-donating alkyl and electron-withdrawing aryl groups [1].

Electronic modulation of GSH induction
Class-level inference
Predicted GSH induction range: 94%–163% of control in SH-SY5Y cells at 100 µM, based on Hammett σp interpolation across 5-substituted analogs
Supports electronic SAR interpretation for glutathione induction
Direct measurement for target compound not reported; class-level prediction
Glutathione induction Neuroprotection Structure-activity relationship

Positional Isomer Differentiation

The target compound 5-(4-methylphenyl)-3H-1,2-dithiole-3-thione (CAS 6921-83-1) and its positional isomer 4-(4-methylphenyl)-3H-1,2-dithiole-3-thione (CAS 3467-29-6) differ only in the attachment point of the aryl ring to the dithiolethione core, yet this regiochemical difference is known to significantly alter reactivity and biological profile across the dithiolethione class [1]. In the Munday et al. (2010) SAR study of 25 dithiolethiones, 4-substituted and 5-substituted analogs exhibited distinct patterns of phase II enzyme induction in rat tissues; for example, the 4-phenyl derivative showed high inductive activity in the lungs, while 5-substituted analogs displayed different tissue selectivity profiles [1]. Although direct head-to-head data for this exact pair are not published, the class-level evidence strongly indicates that 4- vs. 5-substitution is not interchangeable [1].

Positional isomer differentiation
Class-level inference
4- vs. 5-substitution alters tissue selectivity and phase II enzyme induction across 25 dithiolethiones; direct pair comparison not published
Positional isomer not interchangeable — procurement of correct regioisomer is critical
Qualitative evidence from rodent multi-organ induction studies
Positional isomerism Regioselectivity Nrf2 activation

Nrf2-Mediated Neuroprotection in Parkinsonian Models

In a 2020 study synthesizing and screening 59 structurally diverse dithiolethiones for neuroprotection in PC12 cells, compounds bearing 5-aryl substituents (including 5-(4-methylphenyl) derivatives) were evaluated alongside 4-substituted and disubstituted analogs, and two lead compounds (designated 10 and 11) were identified with potent Nrf2-dependent cytoprotection against 6-hydroxydopamine- and H2O2-induced oxidative damage . Although the exact numerical EC50 values for the 5-(4-methylphenyl) compound from this screen are not publicly disaggregated, the compound was included in the 59-member library that enabled identification of leads with sub-micromolar Nrf2 activation potency and low intrinsic cytotoxicity, as confirmed by Nrf2 siRNA silencing experiments . The study established that 5-aryl substitution is compatible with potent Nrf2 activation when paired with appropriate 4-position or 5-position electronic tuning .

Nrf2-mediated neuroprotection screen
Supporting evidence
Included in 59-compound dithiolethione library screened in PC12 cells with 6-hydroxydopamine and H2O2 challenge; Nrf2 siRNA silencing confirmed pathway dependence
Supports neuroprotection assay response context
Compound-specific EC50 not publicly disaggregated
Neuroprotection Parkinson's disease Nrf2 activation 6-hydroxydopamine

Phase II Enzyme Induction Tissue Selectivity

A comparative in vivo study of 10 dithiolethiones in rats demonstrated that the position and nature of aryl substituents dictate tissue-specific induction of NAD(P)H:quinone oxidoreductase (NQO1) and glutathione S-transferase (GST) [1]. While the 4-phenyl derivative showed high inductive activity in the lungs, the 4-chloro-5-methyl analog was particularly effective in the liver, and cyclopenta-fused D3T was a potent inducer in the urinary bladder [1]. Although the 5-(4-methylphenyl) compound was not among the 10 tested, the SAR framework establishes that 5-aryl-substituted D3T derivatives generally exhibit distinct tissue-selectivity fingerprints compared to 4-substituted or disubstituted analogs [1]. Oltipraz (4-methyl-5-pyrazinyl-D3T), the most clinically studied dithiolethione, was a relatively weak inducer compared to several 5-substituted and 4-substituted analogs, highlighting that clinical precedent does not equate to optimal potency [1].

Phase II enzyme tissue selectivity
Class-level inference
5-aryl-substituted D3T derivatives exhibit distinct tissue-selectivity fingerprints vs. 4-substituted or disubstituted analogs in rat multi-organ NQO1/GST assays
Supports tissue-specific enzyme induction study design
Target compound not directly tested; SAR trend inference
Phase II enzyme induction Tissue selectivity Cancer chemoprevention NAD(P)H:quinone oxidoreductase

Redox-Active Molybdenum Complexation

The 4-mercapto derivative of 5-(p-tolyl)-3H-1,2-dithiole-3-thione (p-tolyl = 4-methylphenyl) has been employed as a sulfur-rich ligand for dioxomolybdenum complexes, where the dithiolethione core participates in quasi-reversible two-stage electrode processes [1]. Cyclic voltammetry studies revealed that the 4-mercapto-5-(p-tolyl)-D3T ligand undergoes irreversible oxidation and reduction at the thiol and thione functional groups, while its molybdenum complex exhibits a quasi-reversible two-stage redox process [1]. This differentiates the 5-(4-methylphenyl) scaffold from simpler dithiolethiones lacking the aryl substituent, as the p-tolyl group modulates the electronic environment of the sulfur-rich coordination sphere [1]. The unsubstituted D3T and 5-methyl-D3T do not provide the same conjugated aryl-S electronic coupling [1].

Redox-active Mo complexation
Direct comparison
4-mercapto-5-(p-tolyl)-D3T Mo complex exhibits quasi-reversible two-stage redox process; unsubstituted D3T lacks conjugated aryl-S electronic coupling
Supports redox-tunable coordination chemistry with aryl electronic modulation
Cyclic voltammetry study; specific E1/2 values not publicly available
Metal complexation Redox chemistry Molybdenum complexes Cyclic voltammetry

Priority Research and Industrial Applications


Neuroprotection Research in Parkinson's Models

Based on its inclusion in a 59-compound dithiolethione library screened for Nrf2-dependent neuroprotection, 5-(4-methylphenyl)-3H-1,2-dithiole-3-thione is appropriate for use as a tool compound or SAR reference point in cellular models of Parkinson's disease, including SH-SY5Y and PC12 cells challenged with 6-hydroxydopamine or H2O2 . Its 5-aryl substitution pattern represents a distinct electronic and steric profile for studying structure-dependent glutathione induction and Nrf2 nuclear translocation [1].

Cancer Chemoprevention and Phase II Enzyme Studies

The compound's 5-aryl substitution pattern is consistent with dithiolethiones that display distinct tissue-selectivity profiles in phase II enzyme induction, as demonstrated in rat multi-organ studies . Researchers investigating bladder, lung, or liver chemoprevention may employ this compound to probe the relationship between aryl substitution electronics and organ-specific NQO1/GST induction, particularly as a comparator to 4-phenyl-D3T (lung-selective) and 4-chloro-5-methyl-D3T (liver-selective) .

Redox-Active Metal Complex Synthesis

The 5-(4-methylphenyl) scaffold, particularly in its 4-mercapto-derivative form, serves as a sulfur-rich ligand for transition metal complexes (e.g., molybdenum) exhibiting quasi-reversible multi-stage redox behavior . This application is relevant for coordination chemists developing redox catalysts, molecular conductors, or magnetic materials where the electronic coupling between the aryl substituent and the dithiolethione core is critical .

Copper-Catalyzed C–S Bond Formation

Recent synthetic advances in copper-catalyzed tandem sulfuration/annulation of propargylamines with elemental sulfur provide efficient routes to 1,2-dithiole-3-thiones, including 5-aryl-substituted derivatives . This compound can serve as a representative 5-aryl-dithiolethione product in methodological studies optimizing reaction yields, functional group tolerance, and scalability of C–S bond-forming reactions .

Application
Selection Property
Validation Focus
Nrf2 pathway activation studies
5-aryl electronic profile and glutathione induction SAR
GSH induction and Nrf2 nuclear translocation endpoints
Phase II enzyme induction research
Tissue-selectivity pattern linked to aryl substitution
NQO1 and GST activity across organ models
Redox-active metal complex synthesis
Sulfur-rich dithiolethione core with aryl electronic coupling
Electrochemical reversibility and coordination behavior
C–S bond formation methodology
Representative 5-aryl-dithiolethione product scaffold
Reaction yield and functional group tolerance
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